An In-Depth Technical Guide to 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS 77474-33-0): A Scaffold for Drug Discovery
An In-Depth Technical Guide to 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS 77474-33-0): A Scaffold for Drug Discovery
Abstract
This technical guide provides a comprehensive scientific overview of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, a heterocyclic compound belonging to the quinolone carboxylic acid class. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This document, intended for researchers, chemists, and drug development professionals, delves into the physicochemical properties, plausible synthetic routes, robust analytical methodologies, and the significant pharmacological potential of this molecule. By grounding our discussion in established chemical principles and citing relevant studies on analogous structures, we aim to illuminate the compound's value not as an end-product, but as a critical starting point and versatile scaffold for the development of novel therapeutics in oncology, infectious diseases, and beyond.
Introduction to the Quinolone Carboxylic Acid Scaffold
The "Privileged" Nature of the Quinoline Core in Medicinal Chemistry
The quinoline ring system is a recurring motif in a vast array of natural products and synthetic pharmaceuticals, earning it the designation of a "privileged scaffold."[1][2] Its rigid, planar structure and the presence of a nitrogen heteroatom provide an ideal framework for designing molecules that can interact with diverse biological targets through hydrogen bonding, pi-stacking, and hydrophobic interactions. This structural versatility has enabled the development of drugs across numerous therapeutic areas.[2]
Overview of Biological Activities
Derivatives of the quinoline and quinolone core exhibit a remarkable breadth of pharmacological properties. The most prominent is their role as antibacterial agents, where they function by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[3][4] Beyond this, the scaffold is a foundation for:
-
Anticancer Agents: Many derivatives demonstrate potent cytotoxicity against various cancer cell lines, often by inducing apoptosis or arresting the cell cycle.[1][5]
-
Anti-inflammatory Compounds: Certain quinoline carboxylic acids have shown significant anti-inflammatory effects in cellular models.[5]
-
Antiviral and Antimalarial Drugs: The quinoline core is famously present in quinine and its synthetic analogs, such as chloroquine, which are cornerstones of antimalarial therapy.
-
Enzyme Inhibitors: The scaffold has been successfully utilized to design inhibitors for a range of enzymes, including protein kinases and acetylcholinesterase.[6][7]
Structural Context: Introducing 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS 77474-33-0) is a member of the 4-quinolone family. Its structure features a methoxy group at the 7-position, which can significantly influence its electronic properties, solubility, and metabolic stability, and a carboxylic acid at the 2-position, a key functional group for metal chelation and interaction with receptor sites.[5] This specific arrangement of functional groups makes it a highly valuable intermediate for synthetic elaboration and a promising candidate for lead discovery programs.
Physicochemical Properties and Characterization
The foundational properties of a compound are critical for its handling, formulation, and analytical development. The key physicochemical data for 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 77474-33-0 | [8] |
| Molecular Formula | C₁₁H₉NO₄ | [8][9] |
| Molecular Weight | 219.19 g/mol | [8][9] |
| Physical Form | Solid | [9] |
| IUPAC Name | 7-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
| Synonyms | 4-Hydroxy-7-methoxy-2-quinolinecarboxylic acid, 7-Methoxy-1,4-dihydro-4-oxoquinoline-2-carboxylic acid | [9] |
Structural elucidation relies on standard spectroscopic techniques. For this compound, one would expect:
-
¹H-NMR: Distinct aromatic proton signals, a singlet for the methoxy group protons, and characteristic signals for the quinolone ring protons.
-
FT-IR: Strong carbonyl stretching bands for the ketone and carboxylic acid groups, as well as C-O stretching for the methoxy ether and broad O-H stretching for the carboxylic acid.
Synthesis Strategies
Rationale for Synthetic Route Selection
While several named reactions can produce the quinoline core, such as the Friedländer and Doebner-von Miller syntheses, the specific substitution pattern of the target molecule (substituents on the benzene ring and a carboxylic acid at the 2-position) lends itself well to a Gould-Jacobs type reaction.[10][11] This approach is advantageous as it builds the heterocyclic ring onto a pre-functionalized aniline derivative, providing excellent control over the final substitution pattern. The final step involves a straightforward hydrolysis of an ester intermediate.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from 3-methoxyaniline. First is the condensation with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization to form the quinolone ester. The second step is the saponification of the ester to yield the final carboxylic acid.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Prophetic)
Disclaimer: This protocol is a prophetic example based on established chemical literature for analogous compounds and should be optimized for safety and yield in a laboratory setting.
-
Synthesis of Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate:
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In a round-bottom flask, combine 3-methoxyaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq).
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Heat the mixture at 100-110°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
-
Once the initial condensation is complete, add the reaction mixture to a flask containing a high-boiling solvent such as Dowtherm A.
-
Heat the solution to reflux (approx. 250°C) for 30-60 minutes. The cyclization product will precipitate upon cooling.
-
Cool the mixture to room temperature, and dilute with hexane to fully precipitate the product.
-
Filter the solid, wash thoroughly with hexane, and dry under vacuum to yield the intermediate ester.
-
-
Synthesis of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid:
-
Suspend the crude ester from the previous step in a 2N sodium hydroxide solution (10 mL per gram of ester).[12]
-
Heat the suspension to reflux for 2-4 hours, until the solid has completely dissolved and TLC indicates the absence of the starting ester.[12]
-
Cool the resulting clear solution to room temperature in an ice bath.
-
Slowly acidify the solution with 2N hydrochloric acid to a pH of approximately 4. A white precipitate will form.[12]
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with several portions of cold deionized water, and dry under high vacuum to afford the final product.
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Pharmacological Potential and Directions for Research
The Role as a Synthetic Intermediate
The primary value of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid lies in its utility as a chemical building block. The carboxylic acid handle allows for the synthesis of a wide array of derivatives, including amides, esters, and more complex heterocyclic systems, enabling the exploration of structure-activity relationships (SAR).[13]
Postulated Mechanisms of Action based on Analogues
Based on extensive research into the quinolone class, several mechanisms of action can be postulated for derivatives of this core structure:
-
Enzyme Inhibition: As seen with fluoroquinolone antibiotics, derivatives could be designed to target bacterial DNA gyrase. Alternatively, modifications could lead to inhibitors of other key enzymes, such as protein kinases, which are often implicated in cancer.[4][6]
-
Metal Chelation: The 4-oxo and adjacent carboxylic acid groups can form a bidentate chelation site for divalent metal ions. This action is speculated to be a potential molecular mechanism for the cytotoxic effects of some quinoline carboxylic acids.[5]
Caption: General mechanism of competitive enzyme inhibition.
Therapeutic Areas of Interest
-
Oncology: The demonstrated cytotoxicity of related quinoline-2-carboxylic acids against HeLa and MCF7 cells suggests that derivatives of this scaffold warrant investigation as potential anticancer agents.[5]
-
Infectious Diseases: The quinolone core is a validated antibacterial pharmacophore. New derivatives could be synthesized to overcome existing antibiotic resistance mechanisms.[13]
-
Inflammatory Disorders: Given the anti-inflammatory activity observed in related compounds, this scaffold could be explored for the development of novel treatments for inflammatory conditions.[5]
Analytical Methodologies
The Importance of Robust Analysis in Drug Development
Accurate and precise analytical methods are essential for quality control, pharmacokinetic studies, and residue monitoring of pharmaceutical compounds.[3] For quinolone carboxylic acids, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the techniques of choice.[3][4]
Chromatographic Separation: HPLC Protocol
HPLC with UV detection is a widely adopted technique for the analysis of quinolones due to its high resolution and sensitivity.[3]
Table 2: Representative HPLC-UV Parameters
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds.[3] |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | A common gradient elution system for quinolones. Formic acid improves peak shape and ionization efficiency for MS. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at ~310 nm | 4-quinolones typically have a strong UV absorbance maximum around this wavelength.[12] |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Mass Spectrometric Analysis: LC-MS/MS Protocol
For highly sensitive and selective quantification in complex biological matrices like plasma, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.[14][15]
Caption: Analytical workflow for sample preparation and analysis.
Detailed Protocol:
-
Sample Preparation (Protein Precipitation): [15]
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., an isotope-labeled version of the analyte).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS injection.
-
-
LC-MS/MS Analysis:
-
Utilize an HPLC system as described in Table 2, coupled to a tandem mass spectrometer.
-
The mass spectrometer should be equipped with an Electrospray Ionization (ESI) source, typically operated in positive ion mode.[14][15]
-
Monitor the specific MRM transitions for the analyte and internal standard for quantification.
-
Table 3: Key Mass Transitions for LC-MS/MS Analysis (Predicted)
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Description |
| 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | 220.1 | 176.1 | Loss of CO₂ (44 Da)[15] |
| 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | 220.1 | 175.1 | Loss of COOH radical (45 Da)[15] |
Conclusion and Future Outlook
7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid represents more than just a single chemical entity; it is a strategically functionalized platform for drug discovery. Its synthesis is achievable through established organic chemistry principles, and robust analytical methods exist for its characterization and quantification. The true potential of this compound lies in its role as a versatile scaffold. By leveraging the known biological activities of the broader quinolone class—from anticancer to antimicrobial efficacy—researchers are well-equipped to use this molecule as a starting point for developing next-generation therapeutics with potentially improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on the synthesis and screening of derivative libraries to fully exploit the pharmacological promise of this privileged core structure.
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Al-Ostath, A., Al-Assi, M. A., El-Awad, B., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Basic & Clinical Pharmacology & Toxicology. [Link]
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